molecular formula C18H16N4O3S B2362561 6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one CAS No. 2380185-54-4

6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one

Cat. No.: B2362561
CAS No.: 2380185-54-4
M. Wt: 368.41
InChI Key: PXSDMDQTKUOHEA-UHFFFAOYSA-N
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Description

6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyridazinone core, a phenyl group, and a pyridinylsulfonylazetidinyl moiety, making it a highly functionalized molecule with potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the cyclization of phenylhydrazone with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride . The pyridazinone core can then be functionalized at various positions to introduce the phenyl and pyridinylsulfonylazetidinyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one has been studied for a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can result in anti-inflammatory and cardiotonic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is unique due to the presence of the pyridinylsulfonylazetidinyl group, which enhances its biological activity and makes it a promising candidate for further research and development. This structural feature distinguishes it from other pyridazinone derivatives and contributes to its diverse pharmacological properties.

Properties

IUPAC Name

6-phenyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-18-9-8-17(14-5-2-1-3-6-14)20-22(18)15-12-21(13-15)26(24,25)16-7-4-10-19-11-16/h1-11,15H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSDMDQTKUOHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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